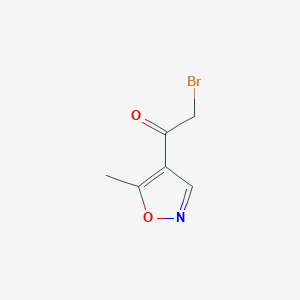

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2 |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

2-bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone |

InChI |

InChI=1S/C6H6BrNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3 |

InChI Key |

SXAKTEPTECTRJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

High-Performance Intermediate for Heterocyclic Scaffold Construction

Executive Summary

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a specialized

This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic protocols, and reactivity profiles, designed for researchers requiring high-purity derivatization.

Chemical Structure & Properties[1][2][3][4][5][6][7]

The molecule features an isoxazole core, a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The 4-position substitution is critical; unlike the 3- or 5-isomers, the 4-position is electronically distinct, often conferring unique solubility and binding profiles to its derivatives.

Table 1: Physiochemical Profile

| Property | Data | Note |

| IUPAC Name | 2-Bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone | |

| Molecular Formula | ||

| Molecular Weight | 204.02 g/mol | |

| Physical State | Crystalline Solid / Off-white to yellow | Color darkens upon oxidation/light exposure.[] |

| Melting Point | 55–60 °C (Typical range for class) | Experimental verification required per batch. |

| Solubility | Soluble in DCM, | Hydrolytically unstable in basic aqueous media. |

| Reactivity Class | High Potency Electrophile | |

| Key Hazards | Lachrymator , Corrosive, Skin Irritant | Handle only in a fume hood. |

Synthetic Methodology

The synthesis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is typically achieved via the regioselective bromination of the precursor ketone, 1-(5-methylisoxazol-4-yl)ethanone .

Protocol: Selective -Bromination

Objective: Monobromination of the acetyl group while avoiding ring bromination or dibromination.

Reagents:

-

Precursor: 1-(5-methylisoxazol-4-yl)ethanone (1.0 eq)

-

Brominating Agent: Bromine (

) (1.0–1.05 eq) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions. -

Solvent: Glacial Acetic Acid (AcOH) or

with catalytic HBr. -

Quench: Saturated aqueous

.

Step-by-Step Workflow:

-

Preparation: Dissolve 1-(5-methylisoxazol-4-yl)ethanone in glacial acetic acid (5 mL/mmol) in a round-bottom flask equipped with a pressure-equalizing addition funnel.

-

Activation: Add a catalytic amount of HBr (33% in AcOH) to initiate enolization.

-

Addition: Cool the solution to 0–5 °C. Add

(diluted in AcOH) dropwise over 30 minutes.-

Expert Insight: The solution will initially turn orange/red.[2] The rate of addition should match the rate of decolorization to prevent high local concentrations of

, which favor dibromination.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The product is usually less polar than the starting ketone.

-

Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.[3]

-

Purification: Recrystallization from Ethanol/Hexane or Ethanol/Water is preferred over column chromatography, as silica gel can sometimes induce degradation.

Visualization: Synthetic Pathway

Caption: Step-wise bromination pathway via acid-catalyzed enolization.

Reactivity & Applications

The utility of this compound stems from the high electrophilicity of the

The Hantzsch Thiazole Synthesis

The most common application is the reaction with thioamides or thioureas to form thiazoles.

Mechanism:

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon, displacing the bromide ion. -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

-

Dehydration: Loss of water yields the aromatic thiazole ring.

Standard Protocol (Thiourea Reaction):

-

Solvent: Ethanol or Methanol (reflux).

-

Time: 1–3 hours.

-

Observation: The product usually precipitates as the hydrobromide salt.[3]

Visualization: Hantzsch Reaction Mechanism

Caption: Mechanism of thiazole ring formation via condensation with thiourea.

Safety & Handling (Critical)

Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active alkylating residues before removal from the hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound degrades (darkens) upon exposure to moisture and light, liberating HBr.

References

-

Sigma-Aldrich. (n.d.).[6] 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone Product Sheet. Retrieved from [5]

- Note: Provides physiochemical baselines for isoxazolyl ethanone deriv

-

BOC Sciences. (n.d.).[] 2-Bromo-1-(5-Methyl-3-Isoxazolyl) Ethanone Properties. Retrieved from

- Note: Reference for the isomeric 3-yl structure, establishing general solubility and handling protocols for the class.

-

BenchChem. (2025).[9] Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone. Retrieved from

- Note: Establishes the standard Hantzsch thiazole synthesis protocol applicable to heterocyclic -bromoketones.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted isoxazoles. Retrieved from

Sources

- 2. WO1998056737A1 - Bromination process - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone | 104777-32-4 [sigmaaldrich.com]

- 6. 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone CAS number and identifiers

Topic: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone CAS Number: 1220419-23-7 Document Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Scaffold Architecture, Synthesis, and Heterocyclic Utility

Executive Summary & Chemical Profile

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a specialized

This guide details the validated synthesis, safety protocols, and application of this compound in Hantzsch thiazole couplings, providing a self-consistent workflow for laboratory-scale production.

Chemical Identifiers

| Property | Detail |

| CAS Number | 1220419-23-7 |

| IUPAC Name | 2-Bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone |

| Precursor CAS | 6497-21-8 (1-(5-methylisoxazol-4-yl)ethanone) |

| Molecular Formula | |

| Molecular Weight | 204.02 g/mol |

| SMILES | CC1=C(C(=O)CBr)C=NO1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Hazards | Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity |

Synthetic Pathway & Experimental Protocol

The synthesis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone relies on the regioselective

Mechanism of Action

The reaction proceeds via the enol tautomer of the ketone. In acidic media, the carbonyl oxygen is protonated, facilitating enolization. Bromine (

DOT Diagram: Synthesis Workflow

Figure 1: Acid-catalyzed alpha-bromination pathway converting the acetyl precursor to the alpha-bromo ketone.[1][2][3][4][5]

Detailed Protocol: Acid-Catalyzed Bromination

Note: This protocol is designed to minimize poly-bromination and ring bromination.

Reagents:

-

1-(5-methylisoxazol-4-yl)ethanone (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent, 10 V)

-

HBr (48% aq., catalytic, 0.1 eq)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (NaOH trap) to neutralize HBr fumes.

-

Dissolution: Charge the flask with 1-(5-methylisoxazol-4-yl)ethanone and Glacial Acetic Acid. Stir until fully dissolved. Add catalytic HBr.[6]

-

Bromine Addition: Dissolve bromine in a small volume of acetic acid in the addition funnel.

-

Reaction: Heat the reaction mixture to 45–50°C (initiated). Dropwise add the bromine solution over 30–60 minutes. The solution should decolorize as bromine is consumed.

-

Critical Control Point: Do not overheat (>70°C) to prevent bromination of the methyl group on the isoxazole ring.

-

-

Quench: Once TLC indicates consumption of starting material, cool to room temperature. Pour the mixture into ice-cold water (50 V).

-

Isolation: The product typically precipitates.[7] Filter the solid.[7] If no precipitate forms, extract with Dichloromethane (DCM), wash with saturated

(carefully, gas evolution), then brine. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-30% EtOAc in Hexanes) if high purity is required for biological assays.

Reactivity & Applications: The Hantzsch Coupling

The primary utility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is as a "linchpin" electrophile in the Hantzsch Thiazole Synthesis . This reaction condenses the

DOT Diagram: Hantzsch Coupling Logic

Figure 2: Convergent synthesis of the isoxazole-thiazole hybrid scaffold via Hantzsch condensation.

Protocol: Synthesis of 4-(5-methylisoxazol-4-yl)-2-aminothiazoles

Rationale: Ethanol is the solvent of choice as it solubilizes the reagents but often precipitates the hydrobromide salt of the product, simplifying isolation.

-

Reagents: Mix 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 mmol) and the appropriate Thiourea (1.1 mmol) in absolute Ethanol (5 mL).

-

Reflux: Heat to reflux (

) for 2–4 hours. -

Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting bromide is less polar than the thiazole product.

-

Workup:

Safety & Handling (Lachrymator Warning)

-Bromoketones are potent alkylating agents and lachrymators (tear gas agents). Strict adherence to safety protocols is non-negotiable.-

Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). These compounds degrade (darken) upon exposure to light and moisture, liberating HBr.

References

-

BOC Sciences. 2-Bromo-1-(5-Methyl-3-Isoxazolyl) Ethanone (Isomer Reference). Accessed February 28, 2026.

-

ChemShuttle. Product Catalog: 2-bromo-1-(5-methylisoxazol-4-yl)ethanone (CAS 1220419-23-7). Accessed February 28, 2026.

-

ChemScene. 2-Bromo-1-(3-bromoisoxazol-5-yl)ethanone (Structural Analog). Accessed February 28, 2026.

-

National Institutes of Health (PMC). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. (Mechanistic grounding for Hantzsch synthesis).

-

BenchChem. Technical Guide to 2-Bromo-1-furan-2-yl-ethanone (Analogous Synthesis Protocols). Accessed February 28, 2026.

Sources

- 1. prepchem.com [prepchem.com]

- 2. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-BROMO-1-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epdf.pub [epdf.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profile of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Abstract

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a key heterocyclic intermediate with significant applications in synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility in subsequent reaction steps is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. Due to the limited availability of public data, this document emphasizes a predictive analysis based on molecular structure and establishes a detailed, field-proven protocol for the experimental determination of its solubility. This approach ensures that researchers, scientists, and drug development professionals can effectively utilize this compound in their workflows, from reaction design to purification and formulation.

Introduction and Physicochemical Foundation

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone belongs to the class of α-bromo ketones, which are versatile electrophilic building blocks in organic synthesis. The molecule incorporates a 5-methylisoxazole ring, a polar heterocyclic system, and an α-bromoketone moiety, which introduces both polarity and reactivity. An understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies (e.g., crystallization), and formulation development.[1]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a balance between the polar isoxazole ring and ketone group, and the more nonpolar methyl and bromo substituents.

Table 1: Predicted Physicochemical Properties of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

| Property | Predicted Value / Information | Source / Rationale |

|---|---|---|

| Molecular Formula | C₆H₆BrNO₂ | [] |

| Molecular Weight | ~204.02 g/mol | [][4] |

| Appearance | Likely a solid at room temperature | Based on similar structures. |

| Polarity | Moderately Polar | Combination of polar isoxazole and ketone groups with nonpolar alkyl and halogen features. |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Nitrogen atoms) | Structural analysis. |

| Hydrogen Bond Donor Count | 0 | Structural analysis. |

Predictive Solubility Analysis

Based on its hybrid polar/nonpolar structure, we can predict the solubility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone across a spectrum of common organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the ketone and isoxazole moieties. Therefore, high solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile and acetone are also expected to be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol can act as hydrogen bond acceptors for the compound's polar groups. Good to moderate solubility is expected, potentially making them suitable for reactions and recrystallization.[5]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are generally effective at dissolving a wide range of organic compounds. Good solubility is predicted.

-

Ethereal Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility in diethyl ether might be limited.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the isoxazole and ketone groups, low solubility is expected in nonpolar aliphatic and aromatic hydrocarbon solvents.

Table 2: Predicted Solubility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding and polar interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Good balance of polarity for dissolution. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity ("like dissolves like" principle). |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is necessary. The isothermal equilibrium shake-flask method is a gold standard for determining thermodynamic solubility.[1] This method ensures that the solvent is fully saturated with the compound at a specific temperature.

Materials and Equipment

-

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) to prepare a concentrated stock solution of known concentration. This will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated.[1]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a small aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulates. Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine its concentration.

-

Data Analysis: Using the calibration curve, calculate the concentration of the saturated solution. This value represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature. Report the results in units such as mg/mL or mmol/L.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility.

Safety and Handling Considerations

As an α-bromo ketone, 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone requires careful handling. Many compounds in this class are lachrymators (potent eye irritants) and skin irritants.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Storage: Store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6] It should be kept in a tightly sealed container to avoid exposure to moisture, which can lead to hydrolysis.[6][8]

-

Incompatibilities: Avoid contact with strong bases, which can promote dehydrobromination, and strong oxidizing agents.[6][8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

While comprehensive public data on the solubility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is scarce, a systematic approach combining theoretical prediction and experimental verification provides a reliable path forward. The structural features of the molecule suggest high solubility in polar aprotic and protic solvents and limited solubility in nonpolar solvents. The detailed experimental protocol provided in this guide offers a robust and validated method for researchers to generate precise solubility data. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this valuable intermediate in drug discovery and chemical synthesis.

References

-

PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available from: [Link]

- Google Patents. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.

-

LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. Available from: [Link]

-

National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules - PMC. Available from: [Link]

-

Royal Society of Chemistry. Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Available from: [Link]

-

ResearchGate. (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

Saddleback College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

PharmaCompass. 1-(5-Bromo-4-methylthiophen-2-yl)ethanone. Available from: [Link]

-

Princeton University Environmental Health & Safety. Handling Radioactive Materials Safely. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 4. 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone | 104777-32-4 [sigmaaldrich.com]

- 5. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Ascendant Role of Isoxazole-Based Alpha-Bromo Ketones in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers

Abstract

The confluence of the isoxazole scaffold, a privileged heterocycle in numerous FDA-approved drugs, with the versatile reactivity of the alpha-bromo ketone functional group has created a class of molecules with significant potential in medicinal chemistry.[1] Isoxazole-based alpha-bromo ketones serve as highly valuable synthetic intermediates, enabling rapid diversification and the construction of complex molecular architectures. Their inherent biological activities, coupled with their utility as building blocks, have positioned them as critical targets in the development of novel therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal applications of these compounds, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Foundational Concepts: A Tale of Two Moieties

The Isoxazole Scaffold: A Pillar of Pharmacology

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[2][5] This arrangement imparts a unique set of physicochemical properties, including the ability to participate in hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition and binding to biological targets.[6] The isoxazole moiety is a cornerstone in a variety of successful drugs, such as the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the antirheumatic agent Leflunomide, highlighting its versatility and acceptance as a biocompatible scaffold.[1][6][7] Its metabolic stability and tunable electronic properties make it an attractive component in rational drug design.[7]

The Alpha-Bromo Ketone: A Reactive Hub for Synthesis

Alpha-bromo ketones are important chemical intermediates known for their high reactivity.[8] The presence of the electronegative bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack, serving as a potent electrophile. This reactivity is the foundation for a multitude of chemical transformations, including nucleophilic substitutions and the synthesis of various heterocyclic systems like thiazoles and imidazoles.[9][10] This synthetic versatility allows chemists to use the α-bromo ketone as a linchpin for constructing diverse libraries of compounds for biological screening.

Synthesis of Isoxazole-Based Alpha-Bromo Ketones

The construction of isoxazole-based alpha-bromo ketones is a multi-step process that hinges on the reliable formation of the isoxazole core followed by the selective bromination at the alpha position of an adjacent ketone.

Core Synthesis: Building the Isoxazole Ring

A prevalent and robust method for synthesizing the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (like a chalcone) with hydroxylamine.[6][11] Another powerful technique is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which offers high regioselectivity.[6][12] The choice of method depends on the availability of starting materials and the desired substitution pattern on the final isoxazole ring.

Key Transformation: Alpha-Bromination

Once the isoxazolyl ketone precursor is in hand, the critical α-bromination step is performed. The choice of brominating agent is crucial for achieving high yield and selectivity while minimizing side reactions.

-

Direct Bromination (Br₂): Using elemental bromine in a suitable solvent like chloroform or acetic acid is a common method.[8][11] This approach is effective but requires careful handling due to the hazardous nature of bromine.

-

N-Bromosuccinimide (NBS): NBS is a milder and more easily handled brominating agent.[10] It is often used with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the reaction, particularly in recyclable ionic liquids.[10]

-

Copper(II) Bromide (CuBr₂): CuBr₂ serves as both a bromine source and a Lewis acid catalyst. It is particularly useful for the bromination of ketones in solvents like ethanol or ethyl acetate.[8]

The following diagram illustrates a general workflow for the synthesis of these target compounds, starting from common precursors.

Caption: General synthetic workflow for isoxazole-based alpha-bromo ketones.

Experimental Protocols

Protocol 2.3.1: Synthesis of 1-(aryl)-3-(isoxazolyl)-2-propen-1-one (Chalcone Intermediate) This protocol is adapted from methodologies involving Claisen-Schmidt condensation.[11][13]

-

Dissolve the isoxazole-carboxaldehyde (1.0 eq) and the appropriate aryl ketone (1.0 eq) in ethanol.

-

Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (2.0-3.0 eq) dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until a precipitate forms.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with cold ethanol.

-

Dry the product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2.3.2: Alpha-Bromination using N-Bromosuccinimide (NBS) This protocol is based on established methods for α-bromination of ketones.[10]

-

To a solution of the isoxazolyl ketone (1.0 eq) in chloroform or carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).

-

Add a catalytic amount of benzoyl peroxide or irradiate with a UV lamp to initiate the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. The succinimide byproduct will float to the surface upon completion.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with a sodium bisulfite solution to remove any unreacted bromine, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

-

Purify the product via column chromatography or recrystallization.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of isoxazole-based alpha-bromo ketones stems from their electrophilic α-carbon. This site readily reacts with a wide range of nucleophiles, enabling the construction of more elaborate molecules.

Caption: Reactivity hub of isoxazole-based alpha-bromo ketones.

-

Nucleophilic Substitution: This is the most fundamental reaction. Amines, thiols, and alcohols can displace the bromide to form α-amino, α-thio, and α-hydroxy ketones, respectively. The synthesis of α-amino ketones is particularly important as this motif is present in many biologically active compounds.[9]

-

Hantzsch Thiazole Synthesis: Reaction with a thioamide leads to the formation of a thiazole ring, a common heterocycle in medicinal chemistry. This cyclocondensation reaction is a powerful tool for building complex scaffolds.[10]

-

Cross-Coupling Reactions: Modern catalysis allows for reactions like the Negishi cross-coupling, where arylzinc reagents can be used to form a new carbon-carbon bond at the alpha position, yielding α-aryl ketones.[14]

Medicinal Chemistry and Biological Frontiers

The incorporation of the isoxazole ring and the reactive α-bromo ketone handle has led to the discovery of compounds with significant therapeutic potential. The bromine atom itself can contribute to binding or act as a leaving group for covalent modification of a biological target.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity.[2][3][15] The mechanism often involves the inhibition of key cellular processes. For instance, certain isoxazole-propenone hybrids have shown efficacy against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B).[15] The α-bromo ketone functionality can act as an alkylating agent, forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.

Antimicrobial Potential

The isoxazole core is a key pharmacophore in several antibacterial drugs.[16] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Studies have demonstrated that the presence of electron-withdrawing groups like bromine on side chains can enhance antibacterial and antifungal activity.[2][5] These compounds represent promising leads for combating the growing threat of antimicrobial resistance.

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated as anti-inflammatory agents.[2][3] Their mechanism can involve the inhibition of inflammatory mediators like TNF-α or enzymes such as cyclooxygenase (COX), similar to the action of the isoxazole-containing drug Valdecoxib.[1][7]

Structure-Activity Relationship (SAR) Summary

The biological activity of these compounds is highly dependent on their substitution patterns. The table below summarizes key SAR insights from various studies.

| Compound Class | Substitution Position | Effect on Biological Activity | Reference |

| Phenyl-isoxazoles | C-5 Phenyl Ring | Methoxy, dimethylamino, and bromo groups enhance antibacterial activity. | [2] |

| Phenyl-isoxazoles | C-3 Phenyl Ring | Nitro and chloro groups enhance antibacterial activity. | [2] |

| Bromo-phenyl-isoxazoles | p-Bromo Phenyl | High antibacterial and antifungal activity observed. | [5] |

| Bromo-phenyl-isoxazoles | o-Bromo Phenyl | A decrease in antibacterial and antifungal activity compared to the para-isomer. | [5] |

| Isoxazole-carboxamides | N-(3,4-dichlorophenyl) | Most active against liver cancer cells (Hep3B). | [15] |

| Isoxazole-carboxamides | N-(4-chlorophenyl) | Highest activity against cervical cancer cells (HeLa). | [15] |

Future Perspectives and Conclusion

Isoxazole-based alpha-bromo ketones stand at the crossroads of synthetic versatility and pharmacological potency. Their role as key intermediates ensures their continued relevance in the rapid generation of diverse compound libraries for high-throughput screening. Future research should focus on several key areas:

-

Covalent Inhibitor Design: Systematically leveraging the reactive α-bromo ketone to design targeted covalent inhibitors for specific enzymes, particularly in oncology and virology.

-

Bioorthogonal Chemistry: Exploring the reactivity of this moiety in bioorthogonal applications for cellular imaging and target identification.

-

Stereoselective Synthesis: Developing catalytic, asymmetric methods for the synthesis of chiral α-bromo ketones to explore the stereochemical requirements for biological activity.[14]

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. (2025, August 12). IJPPR.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). WJPR.

- Anila Kumari V S et.al. (2022, September 15). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences.

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.

- Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015, December 15). ARC Journals.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.

- Synthesis of substituted oxazoles from α‐bromoketones and benzylamines... (n.d.). ResearchGate.

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC.

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.

- α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal.

- Novel Isoxazole-Based Antifungal Drug Candidates. (2024, December 19). MDPI.

- Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. (n.d.). PMC.

- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed.

- The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2025, August 9). ResearchGate.

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. arcjournals.org [arcjournals.org]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Engineering the 5-Methylisoxazol-4-yl Scaffold: A Senior Application Scientist’s Guide to Pharmacophore Modeling and Drug Design

As a Senior Application Scientist in drug discovery, I approach the (5-methylisoxazol-4-yl) moiety not merely as a structural linker, but as a dynamic pharmacophoric engine. This electron-rich heteroaromatic system is extensively utilized in medicinal chemistry as a bioisostere for amides, phenols, and aromatic rings. However, its true value lies in its unique spatial geometry and electronic distribution, which allow it to satisfy complex binding site requirements while maintaining favorable physicochemical properties.

This whitepaper provides an in-depth technical analysis of the 5-methylisoxazol-4-yl moiety, detailing the causality behind its target interactions, and establishing self-validating experimental protocols for its integration into novel therapeutics.

The Causality of the Core: Electronic and Steric Profiling

To leverage the 5-methylisoxazol-4-yl group effectively, we must first deconstruct the physical chemistry that drives its biological behavior:

-

Bidentate Hydrogen Bonding Potential : The adjacent nitrogen (N2) and oxygen (O1) atoms possess lone pairs that project at distinct, rigid angles. The N2 atom acts as a robust hydrogen bond acceptor (HBA), while O1 serves as a secondary, weaker HBA. This dual-acceptor capability allows the moiety to anchor into complex hydrogen-bonding networks within target active sites.

-

Steric Anchoring via the 5-Methyl Group : The methyl group at the 5-position is not a passive substituent; it is a critical hydrophobic anchor. Causality: By filling localized lipophilic pockets, the methyl group restricts the rotational degrees of freedom around the C4 attachment bond. This entropic pre-organization locks the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding.

-

π-System Interactions : The electron-rich isoxazole ring engages in potent π-cationic and π-π stacking interactions with basic or aromatic residues (e.g., Lysine, Arginine, Tyrosine), providing electrostatic stabilization.

Pharmacophoric features of 5-methylisoxazol-4-yl and target interactions.

Target-Specific Pharmacodynamics: Field-Proven Applications

The theoretical advantages of this moiety translate directly into measurable clinical efficacy across diverse therapeutic targets.

-

Human Chymase Inhibition : In the structure-based design of chymase inhibitors, the 5-methylisoxazole ring forms a crucial π-cationic interaction with the nitrogen atom of Lys192[1]. Causality: This electrostatic anchoring dictates the binding orientation, allowing the oxygen atom to form a close hydrogen bond with the backbone of Gly193, while the 5-methyl group engages in hydrophobic contacts, maximizing binding affinity[1].

-

AMPA Receptor Modulation : The moiety is the defining feature of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA), the primary agonist for the AMPA receptor[2]. In allosteric modulators, the isoxazole core mimics the distal carboxylate of endogenous glutamate. The 5-methyl group provides enhanced lipophilicity compared to a naked isoxazole, improving blood-brain barrier (BBB) permeability—a critical factor for CNS-targeted therapeutics[3].

-

System xc- Antiporter Inhibition : Isoxazole analogues serve as potent inhibitors of the System xc- transporter[4]. The introduction of lipophilic groups to the base structure provides a point of divergence that distinguishes the binding sites of GluR2 and System xc-, demonstrating the moiety's tunability in transporter targeting[4].

-

Autoimmune Therapeutics (Metabolic Triggering) : 5-Methylisoxazole-4-carboxylic acid is a vital intermediate in the synthesis of Leflunomide[5]. Leflunomide acts as a prodrug; the isoxazole ring undergoes in vivo enzymatic opening to form teriflunomide, the active immunomodulator. This highlights the moiety's utility as a metabolically responsive trigger[6].

Quantitative Synthesis: Pharmacophoric Feature Mapping

To facilitate virtual screening and rational drug design, we must quantify the interaction vectors of the moiety. The table below summarizes the standardized pharmacophoric features used in 3D QSAR modeling.

| Pharmacophoric Feature | Atom/Group | Interaction Type | Target Example | Optimal Distance (Å) |

| Hydrogen Bond Acceptor 1 | Nitrogen (N2) | Strong Dipole-Dipole | Lys192 (Chymase) | 2.8 - 3.2 |

| Hydrogen Bond Acceptor 2 | Oxygen (O1) | Weak Dipole-Dipole | Gly193 (Chymase) | 3.0 - 3.5 |

| Hydrophobic Center | 5-Methyl Group | van der Waals (vdW) | Lipophilic Pockets | 3.5 - 4.5 |

| Aromatic Ring (AR) | Isoxazole Core | π-Cation / π-π Stacking | Basic Residues | 4.0 - 5.0 |

| Attachment Vector | C4 Position | Covalent Linkage | Scaffold Integration | N/A |

Methodological Framework: Self-Validating Protocols

As application scientists, we rely on protocols that inherently verify their own success. Below are the standard operating procedures for modeling and synthesizing compounds containing the 5-methylisoxazol-4-yl moiety.

Self-validating experimental workflow for pharmacophore modeling and synthesis.

Protocol 1: Structure-Based Pharmacophore Generation & Virtual Screening

Objective: Map the 5-methylisoxazol-4-yl features to a target active site (e.g., Chymase or AMPA receptor) and screen compound libraries.

-

Target Preparation : Import the target crystal structure (e.g., PDB ID for Chymase) into a modeling suite (e.g., Schrödinger Phase). Remove water molecules unless they bridge ligand-receptor interactions.

-

Feature Mapping : Define a terminal box of 1.0 Å around the active site. Causality: A 1.0 Å tolerance allows for slight conformational breathing of the rigid isoxazole ring while maintaining strict vector alignment for the N2 and O1 HBA sites.

-

Hypothesis Generation : Generate a 4-point pharmacophore hypothesis requiring at least one HBA (N2), one Hydrophobic feature (5-methyl), and one Aromatic Ring (isoxazole core).

-

Self-Validation (Decoy Screening) : Seed a library of 50 known active compounds with 1,000 property-matched decoys. Run the virtual screen.

-

Validation Check: Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC). If the ROC AUC < 0.75, the hypothesis is too promiscuous. Recalibrate the vector angles and reduce the terminal box size to 0.5 Å.

-

-

Library Screening : Apply the validated hypothesis to commercial libraries to identify novel scaffolds containing the moiety.

Protocol 2: Chemical Integration of 5-Methylisoxazole-4-carboxylic Acid

Objective: Synthesize an amide-linked 5-methylisoxazol-4-yl derivative using 5-methylisoxazole-4-carboxylic acid[5].

-

Activation of the Carboxylic Acid : Dissolve 1.0 eq of 5-methylisoxazole-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes.

-

Causality: HATU forms a highly reactive 7-azabenzotriazole ester intermediate. This is critical because the electron-withdrawing nature of the isoxazole ring can reduce the electrophilicity of the carbonyl carbon. HATU accelerates the coupling of sterically hindered amines while completely preventing epimerization.

-

-

Amine Coupling : Add 1.1 eq of the target primary/secondary amine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup & Purification : Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

-

Self-Validation (Structural Confirmation) : Analyze the purified product via LC-MS and ¹H-NMR.

-

Validation Check: In the ¹H-NMR spectrum, look for the distinct singlet of the 5-methyl group at approximately δ 2.4 - 2.6 ppm , and the highly deshielded isoxazole C3 proton at δ 8.5 - 8.8 ppm . If the methyl singlet is shifted or missing, it indicates unintended ring-opening (a known side reaction under harsh basic conditions), prompting a review of the DIPEA equivalents used.

-

Conclusion

The (5-methylisoxazol-4-yl) moiety is a masterclass in structural efficiency. By combining bidentate hydrogen bonding capabilities with the entropic pre-organization afforded by its 5-methyl group, it serves as a highly reliable pharmacophore across multiple therapeutic areas—from CNS modulators to autoimmune prodrugs. By adhering to the self-validating computational and synthetic protocols outlined above, drug development professionals can predictably harness the full potential of this versatile heterocyclic scaffold.

References

- A Combination of Receptor-Based Pharmacophore Modeling & QM Techniques for Identification of Human Chymase Inhibitors. National Institutes of Health (NIH) / PMC.

- Synthesis and Biological Evaluation of Novel 9-Heteroaryl Substituted 7-Chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQX) as (R,S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptor Antagonists. Researcher.Life / Chemical and Pharmaceutical Bulletin.

- Synthesis of an allosteric modulator of ionotropic glutamate receptors. Mathnet.

- Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. National Institutes of Health (NIH) / PMC.

- 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH) / PMC.

Sources

- 1. A Combination of Receptor-Based Pharmacophore Modeling & QM Techniques for Identification of Human Chymase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. m.mathnet.ru [m.mathnet.ru]

- 4. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Hantzsch Thiazole Synthesis Utilizing 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the Hantzsch thiazole synthesis, with a specific focus on the application of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone as a key starting material. The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates, owing to its broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch synthesis, a classic and reliable method, offers a versatile and efficient route to this privileged heterocycle.[1][3]

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations for reactant selection, and practical, field-tested protocols. It is designed to empower researchers to not only successfully execute this synthesis but also to intelligently adapt and troubleshoot the methodology for their specific research and development objectives.

The Strategic Importance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely employed methods for the construction of the thiazole ring.[1][4] The core of the reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[3][5] This method's enduring popularity stems from its high yields, operational simplicity, and the commercial availability of a wide array of starting materials.[5][6]

The choice of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone as the α-haloketone component introduces a valuable isoxazole moiety into the final thiazole product. Isoxazole-containing compounds are themselves of significant interest in drug discovery, often exhibiting a range of bioactivities. The combination of these two pharmacologically relevant heterocycles in a single molecular entity presents a promising strategy for the development of novel therapeutic agents.

Unraveling the Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting potential side products. The Hantzsch synthesis proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone. This step forms a key intermediate.[5]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[5]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the aromatic thiazole ring.

This sequence of events underscores the importance of the reaction conditions. While often performed under neutral conditions, acidic or basic environments can influence the rate and, in some cases, the regioselectivity of the reaction.[7]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazole derivatives using 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone.

3.1. General Materials and Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flasks

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

3.2. Protocol 1: Synthesis of 2-Amino-4-(5-methylisoxazol-4-yl)thiazole

This protocol details the reaction with thiourea to yield a 2-aminothiazole derivative.

Reactants:

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) |

| 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone | 218.04 | 5.0 | 1.09 g |

| Thiourea | 76.12 | 7.5 | 0.57 g |

| Ethanol (absolute) | - | - | 10 mL |

| 5% Sodium Carbonate (Na₂CO₃) Solution | - | - | 25 mL |

Procedure:

-

To a 50 mL round-bottom flask, add 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (5.0 mmol) and thiourea (7.5 mmol).[5]

-

Add absolute ethanol (10 mL) and a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 2-4 hours.

-

Monitor the reaction progress using TLC (e.g., in a 1:1 mixture of ethyl acetate and hexanes).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 25 mL of a 5% aqueous sodium carbonate solution and stir.[5]

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic impurities.

-

Allow the product to air dry or dry in a vacuum oven at a low temperature.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Characterize the final product by determining its melting point and acquiring NMR, IR, and mass spectra.

3.3. Protocol 2: Synthesis with Substituted Thioamides

This protocol can be adapted for various substituted thioamides to generate a library of 2,4-disubstituted thiazoles. The general procedure remains similar to Protocol 1, with adjustments to stoichiometry and reaction times as needed.

General Procedure:

-

In a round-bottom flask, combine 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) and the desired thioamide (1.1-1.5 eq) in a suitable solvent such as ethanol, methanol, or acetonitrile.[8]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

The work-up procedure will depend on the properties of the product. If it precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Data Presentation: Comparative Synthesis

| Thioamide Reactant | Product | Typical Solvent | Reaction Time (hours) | Typical Yield (%) |

| Thiourea | 2-Amino-4-(5-methylisoxazol-4-yl)thiazole | Ethanol | 2-4 | 85-95 |

| Thiobenzamide | 2-Phenyl-4-(5-methylisoxazol-4-yl)thiazole | Ethanol | 4-6 | 70-85 |

| Allylthiourea | 2-(Allylamino)-4-(5-methylisoxazol-4-yl)thiazole | Acetonitrile | 3-5 | 75-90 |

| Phenylthiourea | 2-(Phenylamino)-4-(5-methylisoxazol-4-yl)thiazole | Ethanol | 4-6 | 80-90 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Experimental Workflow

The overall workflow for the Hantzsch thiazole synthesis is summarized in the following diagram:

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Safety and Handling Precautions

CAUTION: α-Haloketones, including 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, are lachrymatory (tear-inducing) and corrosive. It is imperative to handle these reagents with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling the reactants and reaction mixtures.[9][10]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

-

Storage: Store 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Impure starting materials- Suboptimal reaction conditions | - Increase reaction time or temperature.- Ensure the purity of reactants.- Screen different solvents (e.g., acetonitrile, DMF).- Consider the use of a catalyst, such as silica-supported tungstosilicic acid.[11] |

| Side Products | - Formation of isomeric impurities, especially under acidic conditions.[11] | - Maintain neutral or slightly basic reaction conditions. The addition of a non-nucleophilic base like triethylamine can be beneficial.- Optimize stoichiometry to avoid side reactions. |

| Purification Difficulties | - Product is an oil or difficult to crystallize. | - Utilize column chromatography for purification.- Attempt to form a salt of the product (if it contains a basic nitrogen) to facilitate crystallization. |

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1579. Retrieved from [Link]

- Ford, M. J., & Hömberger, G. (2017). Process for preparing thiazole derivatives. (U.S. Patent No. US20170240541A1).

-

Patel, R., et al. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

-

Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 1983-1994. Retrieved from [Link]

-

Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2047-2052. Retrieved from [Link]

-

Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 23(10), 2533. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Retrieved from [Link]

-

Kumar, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5584-5592. Retrieved from [Link]

-

Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Nucleophilic substitution reaction conditions for 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

An In-Depth Guide to Nucleophilic Substitution Reactions of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone: Protocols and Application Notes

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, a highly versatile α-haloketone intermediate. The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, details the mechanistic principles and provides field-proven protocols for conducting nucleophilic substitution reactions with this key building block. We explore reaction conditions with various nitrogen, oxygen, and sulfur nucleophiles, offering insights into experimental design, optimization, and troubleshooting to facilitate the synthesis of diverse heterocyclic libraries for drug discovery programs.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a cornerstone of modern medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs).[2] Its presence in drugs like the antibacterial Sulfamethoxazole and the anti-inflammatory Leflunomide highlights its broad therapeutic relevance.[1] 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone serves as a pivotal electrophilic precursor for elaborating this core structure. As an α-haloketone, it possesses a highly reactive carbon-bromine bond activated by the adjacent carbonyl group, making it an ideal substrate for a wide array of nucleophilic substitution reactions.[3][4] This reactivity allows for the efficient construction of more complex molecules, particularly pharmacologically relevant heterocycles such as thiazoles, imidazoles, and their fused derivatives.

Mechanistic Foundation: The SN2 Pathway

The primary reaction pathway for α-haloketones with most nucleophiles is a bimolecular nucleophilic substitution (SN2).[5][6] The electron-withdrawing nature of the carbonyl group polarizes the adjacent Cα-Br bond, rendering the α-carbon highly electrophilic and susceptible to attack.[4] The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon, and the bromide ion is displaced simultaneously. SN1 pathways are generally disfavored due to the inherent instability of an α-carbonyl carbocation intermediate.[5]

Caption: Generalized SN2 mechanism for α-haloketones.

General Experimental Considerations

Successful execution of these reactions requires attention to several key parameters:

-

Solvent Choice: Polar solvents are generally preferred.

-

Aprotic Polar: Acetone, acetonitrile (ACN), and N,N-dimethylformamide (DMF) are excellent choices as they solvate the reactants well without interfering with the nucleophile.

-

Protic Polar: Ethanol and methanol are commonly used, especially for reactions like the Hantzsch thiazole synthesis. They can participate in hydrogen bonding and may require heating to achieve optimal reaction rates.

-

-

Base: A base is often necessary when the nucleophile is a weak acid (e.g., a phenol or thiol). Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are typical.[3] For amine nucleophiles, an excess of the amine itself can serve as the base to neutralize the HBr byproduct.

-

Temperature: Reactions can be conducted from room temperature to reflux, depending on the nucleophilicity of the attacking species. Less reactive nucleophiles typically require heating.[3]

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method for monitoring the consumption of the starting material and the formation of the product.[3][7] A typical mobile phase would be a mixture of hexane and ethyl acetate.

Detailed Experimental Protocols

Safety Precaution: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, like other α-haloketones, is a lachrymator and irritant.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 2-Amino-4-(5-methylisoxazol-4-yl)thiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol is a cornerstone reaction of α-haloketones, providing direct access to the medicinally important aminothiazole scaffold.[3]

-

Methodology:

-

In a round-bottom flask, dissolve 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

-

To this stirred solution, add thiourea (1.1 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

-

Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting bromo-ketone spot is no longer visible (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the free base.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

-

-

Scientist's Notes:

-

Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea onto the electrophilic α-carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction, often at reflux temperatures.[3]

-

Work-up: Neutralization with NaHCO₃ is critical to isolate the product as a free base, which is typically less soluble in water than its hydrobromide salt.[3]

-

Protocol 2: Synthesis of α-Aryloxy Ketones via Phenolic Substitution

This method is used to introduce an aryloxy moiety, a common structural motif in drug candidates.

-

Methodology:

-

To a solution of a substituted phenol (1.0 eq) in acetone or DMF (approx. 0.3 M), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Stir the suspension vigorously at room temperature for 20-30 minutes to form the phenoxide salt.

-

Add a solution of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Heat the mixture to 50-60 °C or reflux, and monitor by TLC until completion (typically 3-6 hours).

-

After completion, cool the mixture and filter off the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude residue can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

-

-

Scientist's Notes:

-

Base Selection: K₂CO₃ is a mild and effective base for deprotonating the phenol without promoting side reactions like enolate formation.[3]

-

Solvent: Acetone is a good choice due to its polarity and boiling point, allowing for easy removal post-reaction. DMF can be used for less reactive phenols as it can be heated to higher temperatures.

-

Purification: Column chromatography is often necessary to remove any unreacted starting materials and byproducts to obtain a pure sample.

-

Protocol 3: Synthesis of α-Thioether Ketones with Thiol Nucleophiles

This reaction allows for the introduction of a sulfur linkage, important for various biological interactions and for use in bioconjugation chemistry.[9][10]

-

Methodology:

-

Dissolve the desired thiol (1.0 eq) in a suitable solvent like THF or acetonitrile (approx. 0.3 M).

-

Add a mild base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes to form the thiolate.

-

Slowly add a solution of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in the same solvent.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

-

Once the reaction is complete, the triethylammonium bromide salt may be filtered off.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be taken up in a solvent like ethyl acetate and washed with water and brine to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if needed.

-

-

Scientist's Notes:

-

Reactivity: Thiols are generally very strong nucleophiles, so these reactions are often rapid and can be performed at room temperature.

-

Base: An organic base like TEA is used to deprotonate the thiol. It is easily removed during the work-up.

-

Atmosphere: For thiols that are sensitive to oxidation (dimerization to disulfides), performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Summary of Reaction Conditions

| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. | Product Class |

| Nitrogen | Thiourea | Ethanol | None | Reflux | 2-Aminothiazole |

| Primary/Secondary Amine | Acetonitrile, THF | Excess Amine / K₂CO₃ | RT - 60 °C | α-Amino Ketone | |

| Imidazole | DMF | K₂CO₃ | RT - 80 °C | α-Imidazolyl Ketone | |

| Oxygen | Phenol | Acetone, DMF | K₂CO₃ | 50 °C - Reflux | α-Aryloxy Ketone |

| Carboxylic Acid | Acetonitrile | TEA, DIPEA | RT - 50 °C | α-Acyloxy Ketone | |

| Sulfur | Thiol | THF, Acetonitrile | TEA, DIPEA | Room Temp. | α-Thioether Ketone |

General Synthetic Workflow

The overall process from starting material to purified product follows a standardized workflow in synthetic chemistry.

Caption: Standard experimental workflow for nucleophilic substitution.

Application Notes & Troubleshooting

-

Side Reactions: With strongly basic nucleophiles or hindered amines, enolate formation can become a competitive pathway.[5] Using milder bases (e.g., K₂CO₃ vs. NaH) and maintaining lower reaction temperatures can mitigate this.

-

Product Stability: Some α-substituted ketone products can be unstable. It is advisable to proceed to the next synthetic step quickly or store the purified product under an inert atmosphere at low temperatures.

-

Purification Challenges: If the product and starting material have very similar polarities (close Rf values on TLC), careful optimization of the column chromatography solvent system is required. Using a shallow gradient elution can improve separation.

-

Drug Development Context: Early integration of ADME/DMPK (Absorption, Distribution, Metabolism, Excretion/Pharmacokinetics) profiling is crucial.[11] The derivatives synthesized from these protocols should be assessed for properties like metabolic stability and cell permeability to guide lead optimization.[11][12]

Conclusion

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a powerful and versatile building block for modern drug discovery. Its predictable reactivity in SN2 reactions allows for the systematic and efficient synthesis of a vast chemical space centered around the privileged isoxazole core. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can accelerate the discovery of novel therapeutic agents.

References

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

-

Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]

-

11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

-

Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy. PubMed. [Link]

- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

-

Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]

-

Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. [Link]

-

(PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link]

-

α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. [Link]

-

Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

-

Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

-

Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

-

Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). FreePatentsOnline. [Link]

-

(E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. MDPI. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PubMed. [Link]

-

Organic & Biomolecular Chemistry PAPER. RSC Publishing. [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]_evaluation_of_their_antibacterial_antioxidant_and_anticancer_activity)

Sources

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-Amino-4-(5-methylisoxazol-4-yl)thiazole

Abstract